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Compound of Interest

Compound Name: 2-Benzylisonicotinonitrile

CAS No.: 18251-51-9

Cat. No.: B175543

Get Quote

2-Benzylisonicotinonitrile is a distinct chemical entity defined by the convergence of a benzyl

group at the 2-position of a pyridine ring and a nitrile function at the 4-position. A survey of the

current scientific literature reveals that while its constituent parts—the benzylpyridine core and

the isonicotinonitrile scaffold—are extensively studied and utilized, dedicated research on this

specific molecule (CAS 18251-51-9) is not widely published. This guide, therefore, adopts a

first-principles approach. By synthesizing data from closely related analogs and foundational

chemical principles, we aim to provide researchers, scientists, and drug development

professionals with a robust and predictive technical framework for understanding and utilizing

2-Benzylisonicotinonitrile. Our objective is to illuminate its probable physicochemical

characteristics, plausible synthetic routes, potential applications, and necessary handling

protocols, thereby equipping the scientific community to explore its untapped potential.

Molecular Profile and Physicochemical Properties
The structure of 2-Benzylisonicotinonitrile integrates the electron-withdrawing nature of the

nitrile group and the pyridine nitrogen with the lipophilic and sterically significant benzyl

substituent. This combination is expected to govern its solubility, reactivity, and potential for

intermolecular interactions.
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Property Value / Predicted Value Source / Rationale

CAS Number 18251-51-9 -

Molecular Formula C₁₃H₁₀N₂ Calculated

Molecular Weight 194.24 g/mol Calculated

IUPAC Name 2-benzylpyridine-4-carbonitrile IUPAC Nomenclature

Appearance
Predicted: White to off-white

solid

Based on isonicotinonitrile and

other solid benzylpyridines.[1]

Solubility

Predicted: Soluble in common

organic solvents (e.g., ethanol,

chloroform, DMF); Insoluble in

water.

Based on the hydrophobic

benzyl group and the

properties of isonicotinonitrile.

[1][2]

Topological Polar Surface Area

(TPSA)
36.68 Å²

Based on the isonicotinonitrile

core, as the benzyl group is

non-polar.[3]

Predicted LogP ~2.5 - 3.5

Estimated based on the LogP

of isonicotinonitrile (~0.95) and

the contribution of the benzyl

group.[3]

Hydrogen Bond Acceptors 2 (Pyridine N, Nitrile N)
Based on molecular structure.

[4]

Hydrogen Bond Donors 0
Based on molecular structure.

[4]

Synthesis and Purification Strategies
The synthesis of 2-Benzylisonicotinonitrile can be approached through modern cross-

coupling methodologies, which offer high efficiency and functional group tolerance. A plausible

and effective strategy involves the Negishi coupling of a zincated benzyl species with a

halogenated isonicotinonitrile precursor.

Proposed Synthetic Workflow: Negishi Cross-Coupling
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This approach is favored for its mild reaction conditions and high yields in constructing C(sp³)–

C(sp²) bonds. The key steps involve the preparation of a benzylzinc reagent and its subsequent

palladium-catalyzed coupling with a suitable 2-halo-4-cyanopyridine.

Caption: Proposed workflow for the synthesis of 2-Benzylisonicotinonitrile.

Detailed Experimental Protocol (Hypothetical)
Preparation of Benzylzinc Reagent:

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.2

equivalents).

Activate the zinc using a suitable method (e.g., washing with dilute HCl, followed by water,

ethanol, and ether, then drying under vacuum).

Add anhydrous tetrahydrofuran (THF) to the activated zinc.

Add a solution of benzyl bromide (1.0 equivalent) in THF dropwise to the zinc suspension.

The reaction is often initiated with gentle heating or a small crystal of iodine.

Stir the mixture at room temperature for 2-4 hours to form the benzylzinc chloride reagent.

Negishi Coupling Reaction:

In a separate flame-dried flask, dissolve 2-chloro-4-cyanopyridine (1.1 equivalents) and a

palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) in anhydrous THF.

Transfer the prepared benzylzinc chloride solution to the flask containing the pyridine

derivative and catalyst via cannula.

Heat the reaction mixture to reflux (approx. 65 °C) and monitor its progress by thin-layer

chromatography (TLC) or LC-MS.

Workup and Purification:

Upon completion, cool the reaction to room temperature and quench by the slow addition

of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes to afford the pure 2-Benzylisonicotinonitrile.

Chemical Reactivity and Mechanistic
Considerations
The reactivity of 2-Benzylisonicotinonitrile is dictated by its three primary functional

components: the electron-deficient pyridine ring, the electrophilic nitrile group, and the reactive

benzylic C-H bonds.

Caption: Key reactive sites on the 2-Benzylisonicotinonitrile scaffold.

Pyridine Ring: The presence of the electron-withdrawing nitrile group further deactivates the

ring towards electrophilic substitution. However, it enhances its susceptibility to nucleophilic

aromatic substitution (SₙAr), particularly at positions ortho and para to the nitrile. The

pyridine nitrogen remains a site of basicity and can be protonated, alkylated, or oxidized.

Nitrile Group: This versatile functional group is a cornerstone of synthetic chemistry. It can be

readily transformed into other key functionalities:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic

acid (2-benzylisonicotinic acid) or an amide.

Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ will

reduce the nitrile to a primary amine (4-(aminomethyl)-2-benzylpyridine).

Cycloaddition: Reaction with reagents like sodium azide can convert the nitrile into a

tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Benzyl Group: The methylene bridge is the most reactive site on this substituent. The C-H

bonds are benzylic and thus weaker, making them susceptible to oxidation (e.g., with KMnO₄

or CrO₃ to form 2-benzoylisonicotinonitrile) and radical substitution reactions.[5]
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Potential Applications in Drug Discovery and
Materials Science
The 2-benzylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in

numerous bioactive compounds.[6] The benzyl group's ability to engage in hydrophobic and π-

stacking interactions, combined with the hydrogen bonding capacity of the isonicotinonitrile

moiety, makes this molecule a promising starting point for inhibitor design.[7]

Hypothesized Biological Targets
Kinase Inhibition: Many kinase inhibitors utilize a substituted pyridine or pyrimidine core to

form hydrogen bonds with the hinge region of the ATP binding pocket. The 2-benzyl group

could be oriented to occupy a nearby hydrophobic pocket, a common strategy for enhancing

potency and selectivity.

Enzyme Inhibition (e.g., Demethylases, Hydrolases): The pyridine core can serve as a

central scaffold for orienting functional groups that interact with catalytic residues in an

enzyme's active site, as seen in inhibitors for targets like Lysine Specific Demethylase 1

(LSD1).[8]

Receptor Modulation: The rigid structure and defined vectoral presentation of functional

groups make it suitable for targeting G-protein coupled receptors (GPCRs) or ion channels,

where precise geometric arrangements are critical for binding.

Caption: Hypothetical binding mode in a kinase active site.

Analytical Characterization Protocols
A thorough structural confirmation of 2-Benzylisonicotinonitrile requires a combination of

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for unambiguous structure elucidation.[9]

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.tandfonline.com/doi/pdf/10.1080/00397911.2022.2037651
https://www.nbinno.com/article/other-organic-chemicals/benzyl-medicinal-chemistry-drug-discovery-nw
https://pdf.benchchem.com/1289/Application_Notes_5_Benzyloxy_pyridine_2_carboxylic_Acid_in_Medicinal_Chemistry.pdf
https://www.benchchem.com/product/b175543/docs?utm_src=pdf-body#foreword-navigating-the-landscape-of-a-niche-chemical-entity
https://pdf.benchchem.com/1324/Application_Notes_and_Protocols_for_NMR_Spectroscopy_of_Pyridine_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy:

Acquire a standard proton spectrum.

Predicted Chemical Shifts (in CDCl₃):

δ 8.7-8.8 ppm: Doublet, 1H (Proton at C6, adjacent to N).

δ 7.5-7.6 ppm: Singlet or narrow doublet, 1H (Proton at C3, adjacent to benzyl).

δ 7.3-7.4 ppm: Doublet, 1H (Proton at C5).

δ 7.2-7.35 ppm: Multiplet, 5H (Protons of the phenyl ring).

δ 4.2-4.4 ppm: Singlet, 2H (Methylene protons, -CH₂-).

¹³C NMR Spectroscopy:

Acquire a proton-decoupled carbon spectrum.

Predicted Chemical Shifts (in CDCl₃):

δ ~160 ppm: Quaternary C (C2, attached to benzyl).

δ ~151 ppm: CH (C6).

δ ~138-140 ppm: Quaternary C (ipso-carbon of phenyl ring).

δ ~126-130 ppm: CHs of the phenyl ring.

δ ~122-125 ppm: CHs (C3, C5).

δ ~120 ppm: Quaternary C (C4, attached to nitrile).

δ ~117 ppm: Quaternary C (Nitrile, -C≡N).

δ ~45 ppm: Methylene C (-CH₂-).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to unambiguously

assign all proton and carbon signals and confirm connectivity, especially the linkage between

the methylene bridge and the C2 position of the pyridine ring.

Mass Spectrometry (MS)
Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI) for high-resolution mass spectrometry (HRMS).

Expected Result: The protonated molecule [M+H]⁺ should be observed with a mass-to-

charge ratio (m/z) corresponding to C₁₃H₁₁N₂⁺, confirming the molecular formula.

Safety, Handling, and Storage
As a nitrile-containing pyridine derivative, 2-Benzylisonicotinonitrile must be handled with

appropriate caution, assuming it possesses hazards typical of these chemical classes.

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab

coat, and chemical-resistant gloves (nitrile is a suitable choice) when handling the

compound.[10]

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of

dust or potential vapors.[10][11] An eyewash station and safety shower should be readily

accessible.[12]

Toxicology (Inferred):

Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[13]

Skin Contact: May be harmful if absorbed through the skin and could cause irritation.[13]

Ingestion: Harmful if swallowed.

Eye Contact: May cause serious eye irritation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep

away from strong oxidizing agents, strong acids, and sources of ignition.[1][11]
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Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and

place in a sealed container for chemical waste disposal.[11] Dispose of waste in accordance

with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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